molecular formula C15H21N3O4 B14505699 Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide CAS No. 63329-16-8

Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide

Cat. No.: B14505699
CAS No.: 63329-16-8
M. Wt: 307.34 g/mol
InChI Key: JQIBCHXMJPZFRN-NSHDSACASA-N
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Description

Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is a chemical compound that belongs to the class of peptides It is characterized by the presence of a glycyl group, a 3,4-dihydroxyphenyl group, and a prolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide typically involves the coupling of glycyl and prolinamide groups with a 3,4-dihydroxyphenyl ethyl group. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and ethers or esters from substitution reactions .

Scientific Research Applications

Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

    Biology: The compound is studied for its potential role in cellular signaling and regulation.

    Medicine: It is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: The compound is used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide involves its interaction with specific molecular targets and pathways. The 3,4-dihydroxyphenyl group can interact with enzymes and receptors involved in oxidative stress and inflammation, leading to potential therapeutic effects. The compound may also modulate cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is unique due to its peptide structure, which allows for specific interactions with biological targets and potential therapeutic applications. Its combination of glycyl, 3,4-dihydroxyphenyl, and prolinamide groups provides a distinct chemical profile that differentiates it from other similar compounds .

Properties

CAS No.

63329-16-8

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H21N3O4/c16-9-14(21)18-7-1-2-11(18)15(22)17-6-5-10-3-4-12(19)13(20)8-10/h3-4,8,11,19-20H,1-2,5-7,9,16H2,(H,17,22)/t11-/m0/s1

InChI Key

JQIBCHXMJPZFRN-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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